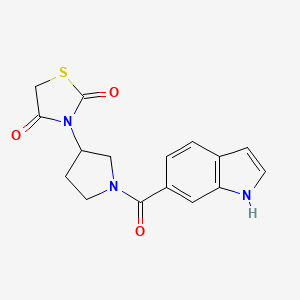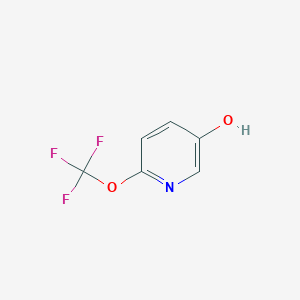
6-(Trifluoromethoxy)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Trifluoromethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO2 . It is a white to yellow solid and has a molecular weight of 179.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 179.1 . The InChI code for this compound is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H .Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks
The compound 6-(Trifluoromethoxy)pyridin-3-ol serves as an important building block in organic synthesis, enabling the creation of a broad range of functionalized pyridines and pyrimidines. A notable advancement is the development of a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild conditions. This process has opened avenues for further chemical transformations, such as amidation and palladium-catalyzed cross-coupling reactions, thereby enriching the toolbox for drug discovery, agrochemical development, and materials science research (Feng et al., 2016).
Catalysis and Material Science
This compound derivatives have been investigated for their catalytic properties, particularly in the context of olefin epoxidation. The exploration of dioxomolybdenum(VI) complexes and hybrid materials derived from pyrazolylpyridine ligands has demonstrated high activity and selectivity in epoxidation reactions. These findings underscore the potential of such complexes in catalytic applications, offering a promising route for the efficient and selective synthesis of epoxides, a valuable class of intermediates in organic synthesis (Amarante et al., 2014).
Luminescent Materials
The synthesis and coordination chemistry of ligands based on this compound and its derivatives have led to the development of luminescent materials. Notably, complexes incorporating these ligands exhibit promising photophysical properties, making them suitable for applications in biological sensing and as components in organic light-emitting diodes (OLEDs). The ability of these materials to emit light with high efficiency and selectivity positions them as attractive candidates for electronic and photonic devices, highlighting the versatility and technological relevance of this compound in the development of new functional materials (Liao et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(trifluoromethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYREFCTJTRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)
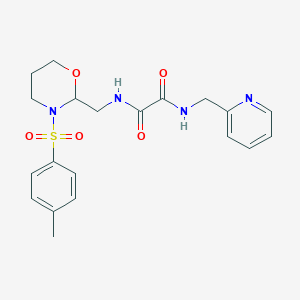

![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)
![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)
![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)
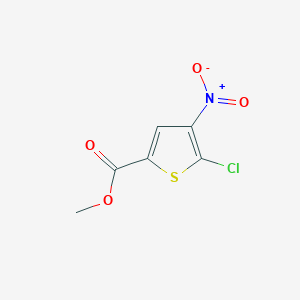
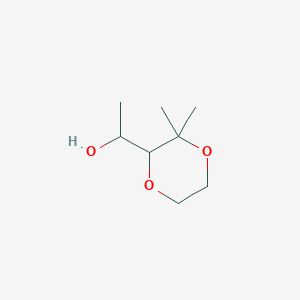
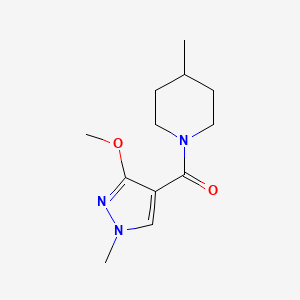
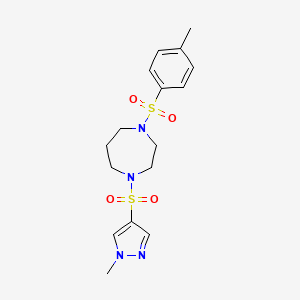
![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)
